Negundonorin A: Structural Elucidation, Isolation Methodologies, and Cytotoxic Profiling of a Novel Norursane-Type Triterpenoid
Negundonorin A: Structural Elucidation, Isolation Methodologies, and Cytotoxic Profiling of a Novel Norursane-Type Triterpenoid
Target Audience: Researchers, Analytical Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The genus Vitex (family Lamiaceae/Verbenaceae) has long been recognized as a prolific source of bioactive secondary metabolites, particularly structurally diverse terpenes[1]. Among these, Vitex negundo has garnered significant attention due to its complex phytochemical profile. In 2012, a landmark chemical investigation of Vitex negundo seeds by Zheng et al. led to the discovery of several novel compounds, including Negundonorin A , a rare norursane-type triterpenoid[2].
Negundonorin A exhibits profound and selective cytotoxicity against specific human cancer cell lines, most notably the ZR-75-30 breast cancer line, presenting an IC₅₀ value in the sub-microgram range[3]. This whitepaper provides an in-depth technical analysis of Negundonorin A, detailing its chemical structural framework, field-proven isolation protocols, and its pharmacological potential as a lead compound in oncology.
Chemical Identity & Structural Characteristics
Triterpenoids typically contain a 30-carbon skeleton derived from squalene. Negundonorin A is classified as a norursane-type triterpenoid [4], meaning its pentacyclic core has undergone a biosynthetic modification resulting in the loss of a carbon atom (typically a methyl group at the C-28 or C-30 position), yielding a 29-carbon framework. This structural truncation significantly alters the molecule's steric bulk, lipophilicity, and hydrogen-bonding capacity, which directly influences its binding affinity to cellular targets and its subsequent cytotoxic efficacy.
Physicochemical Data Summary
The quantitative data and chemical properties of Negundonorin A are summarized in Table 1 below, synthesized from established spectroscopic and commercial databases[].
| Parameter | Specification / Value |
| Chemical Name | Negundonorin A |
| CAS Registry Number | 1401618-51-6 |
| Chemical Family | Natural Compound; Norursane-type Triterpenoid |
| Molecular Formula | C₂₉H₄₀O₅ |
| Molecular Weight | 468.634 g/mol |
| Source Organism | Seeds of Vitex negundo |
| Physical Appearance | Solid powder |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 1: Key physicochemical properties of Negundonorin A.
Phytochemical Extraction & Isolation Workflows
Isolating minor secondary metabolites like Negundonorin A from complex plant matrices requires a highly rigorous, bioassay-guided fractionation approach. The causality behind this specific workflow relies on exploiting the moderate-to-high lipophilicity of triterpenoids. By utilizing a polarity gradient—moving from non-polar (hexane) to moderate polarity (ethyl acetate)—we can selectively enrich the triterpenoid fraction while precipitating out highly polar glycosides and tannins.
Step-by-Step Isolation Protocol
The following methodology represents a self-validating system for the extraction and purification of Negundonorin A, ensuring high fidelity and reproducibility[1][2].
Step 1: Raw Material Preparation & Primary Extraction
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Pulverize air-dried seeds of Vitex negundo into a coarse powder to maximize surface area.
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Macerate the powder in 80% aqueous Ethanol (EtOH) at room temperature or under mild reflux (to weaken cell wall integrity and enhance solvent penetration).
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Filter the extract and concentrate it in vacuo using a rotary evaporator at 40°C to yield a crude viscous residue.
Step 2: Liquid-Liquid Partitioning
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Suspend the crude ethanolic extract in distilled water.
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Sequentially partition the aqueous suspension with solvents of increasing polarity: Hexane → Dichloromethane (or Chloroform) → Ethyl Acetate (EtOAc) → n-Butanol.
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Collect the Ethyl Acetate and Dichloromethane fractions , as norursane triterpenoids preferentially partition into these moderately polar organic layers.
Step 3: Primary Chromatographic Separation
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Load the enriched EtOAc/CH₂Cl₂ fraction onto a Silica Gel column (100-200 mesh).
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Elute using a step-gradient solvent system of Chloroform:Methanol (e.g., 100:0 → 50:50 v/v).
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Monitor the fractions via Thin Layer Chromatography (TLC). Spray with 10% sulfuric acid in ethanol and heat; triterpenoids will typically manifest as distinct purple/red spots. Pool fractions exhibiting similar R_f values.
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
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Subject the targeted pooled fractions to preparative reverse-phase HPLC (C18 column).
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Utilize an isocratic or shallow gradient elution profile (e.g., Acetonitrile:Water or Methanol:Water) optimized for a molecular weight of 468.6 Da.
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Collect the peak corresponding to Negundonorin A. Lyophilize to obtain the pure compound (>98% purity).
Step 5: Structural Verification
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Validate the structure using 1D/2D Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, HMBC, HSQC), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-ESI-MS) to confirm the C₂₉H₄₀O₅ formula and the norursane skeletal configuration[2].
Isolation Workflow Visualization
Workflow for the extraction and isolation of Negundonorin A from Vitex negundo seeds.
Pharmacological Profile & Cytotoxicity Mechanisms
The most compelling characteristic of Negundonorin A is its potent, selective in vitro cytotoxicity. The structural nuances of the norursane skeleton—specifically the unique spatial arrangement of its five oxygen atoms—likely facilitate targeted interactions with cellular membranes or specific intracellular receptors overexpressed in certain malignancies.
In Vitro Cytotoxicity Data
Extensive MTT assays evaluating Negundonorin A against various human cancer cell lines have demonstrated exceptional efficacy, particularly against breast carcinoma[1][3].
| Cell Line | Origin / Type | IC₅₀ Value (μg/mL) | Activity Level |
| ZR-75-30 | Human Breast Carcinoma | 0.56 ± 0.19 | Strongly Cytotoxic |
| HL-60 | Human Promyelocytic Leukemia | 9.11 ± 2.63 | Moderately Cytotoxic |
| HCT116 | Human Colorectal Carcinoma | 14.95 ± 3.17 | Moderately Cytotoxic |
Table 2: Cytotoxic profile of Negundonorin A across human cancer cell lines.
Mechanistic Causality: Putative Apoptotic Pathway
While the precise molecular target of Negundonorin A remains under active investigation, pentacyclic triterpenoids (and their nor-derivatives) typically exert their cytotoxic effects via the induction of the intrinsic mitochondrial apoptotic pathway.
The high lipophilicity of Negundonorin A allows it to readily penetrate the cell membrane of ZR-75-30 cells. Once intracellular, triterpenoids frequently induce mitochondrial membrane depolarization. This stress alters the Bax/Bcl-2 ratio, leading to the permeabilization of the outer mitochondrial membrane and the subsequent release of Cytochrome C into the cytosol. This event triggers the apoptosome assembly, activating the Caspase-9 and Caspase-3 cascade, ultimately resulting in programmed cell death.
Putative apoptotic signaling cascade induced by Negundonorin A in ZR-75-30 cells.
Conclusion & Future Perspectives
Negundonorin A represents a highly promising, naturally occurring norursane-type triterpenoid. Its sub-microgram IC₅₀ value (0.56 μg/mL) against the ZR-75-30 breast cancer cell line highlights its potential as a lead scaffold for the development of novel chemotherapeutic agents[2][3]. Future research must focus on X-ray crystallographic confirmation of its absolute stereochemistry, comprehensive in vivo pharmacokinetic profiling, and precise elucidation of its binding targets within the apoptotic cascade.
References
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Traditional uses, phytochemistry, and pharmacology of genus Vitex (Lamiaceae) . BCRCP Academic Publications. Retrieved from:[Link]
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A Review on the Terpenes from Genus Vitex . Molecules (MDPI). Retrieved from:[Link]
